2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine
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Overview
Description
2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine is a heterocyclic compound that contains both a morpholine ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine typically involves the reaction of 2,5-dimethyl-1,3,4-thiadiazole with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiadiazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted morpholine or thiadiazole derivatives.
Scientific Research Applications
2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or active sites of enzymes, leading to inhibition or activation of biological pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
- 2,5-Dimethyl-1,3,4-thiadiazole
- 4-(1,2,5-Thiadiazole-3-carbonyl)morpholine
- 2,5-Dimethylmorpholine
Comparison:
- 2,5-Dimethyl-1,3,4-thiadiazole: Lacks the morpholine ring, which may reduce its solubility and bioavailability compared to 2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine.
- 4-(1,2,5-Thiadiazole-3-carbonyl)morpholine: Similar structure but without the dimethyl groups, which may affect its reactivity and interaction with biological targets.
- 2,5-Dimethylmorpholine: Lacks the thiadiazole ring, which may limit its potential applications in medicinal chemistry and materials science.
This compound stands out due to its unique combination of the morpholine and thiadiazole rings, providing a balance of solubility, reactivity, and biological activity that is not found in the similar compounds listed above.
Properties
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(1,2,5-thiadiazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-6-5-14-7(2)4-12(6)9(13)8-3-10-15-11-8/h3,6-7H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMQGCCZPWFVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=NSN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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